2,3,5,8-Tetrahydroimidazo[1,2-a]pyrimidine
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Overview
Description
1,2,3,5-Tetrahydroimidazo[1,2-a]pyrimidine is a heterocyclic compound that features a fused ring system combining imidazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,5-Tetrahydroimidazo[1,2-a]pyrimidine can be synthesized through various methods. One common approach involves the Biginelli condensation reaction, which combines an aldehyde, a β-keto ester, and urea under acidic conditions . Another method involves the reaction of diamines with 1,1-bis(methylthio)-2-nitroethene and substituted salicylaldehyde in ethanol under reflux conditions .
Industrial Production Methods: Industrial production of 1,2,3,5-Tetrahydroimidazo[1,2-a]pyrimidine typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,5-Tetrahydroimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced imidazo[1,2-a]pyrimidine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyrimidine derivatives.
Scientific Research Applications
1,2,3,5-Tetrahydroimidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial activity against various bacterial and fungal strains.
Medicine: Shows potential as an anticancer agent, particularly against breast cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
1,2,3,5-Tetrahydroimidazo[1,2-a]pyrimidine can be compared with other similar compounds such as:
Imidazo[1,2-a]pyridine: Known for its anti-inflammatory and antiviral properties.
Pyrido[1,2-a]pyrimidine: Exhibits neuroprotective and anticancer activities.
Uniqueness: 1,2,3,5-Tetrahydroimidazo[1,2-a]pyrimidine stands out due to its broad spectrum of biological activities and its potential as a versatile scaffold for drug development .
Comparison with Similar Compounds
- Imidazo[1,2-a]pyridine
- Pyrido[1,2-a]pyrimidine
Properties
CAS No. |
651043-44-6 |
---|---|
Molecular Formula |
C6H9N3 |
Molecular Weight |
123.16 g/mol |
IUPAC Name |
2,3,5,8-tetrahydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C6H9N3/c1-2-7-6-8-3-5-9(6)4-1/h1-2H,3-5H2,(H,7,8) |
InChI Key |
PJWYZSXPRXIEQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CC=CNC2=N1 |
Origin of Product |
United States |
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